Ophiopogonin D
Overview
Description
Ophiopogonin D is a natural organic compound isolated from the tuber of Ophiopogon japonicus, a traditional Chinese herb known for its health-promoting properties . This compound is a rare C27 steroid glycoside and has been extensively studied for its multifaceted pharmacological activities, including anti-inflammatory, anti-cancer, anti-atherosclerosis, and cardioprotective effects .
Scientific Research Applications
Ophiopogonin D has a wide range of scientific research applications across various fields:
Mechanism of Action
Ophiopogonin D exhibits substantial suppressive activity on STAT3 signaling. This effect is found to be mediated via oxidative stress phenomena caused by disturbance in GSH/GSSG ratio . It also induces apoptosis, activates caspase-mediated apoptotic cascade, and decreases the expression of various oncogenic genes .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Ophiopogonin D is typically extracted from the root tuber of Ophiopogon japonicus using various chromatographic techniques . The extraction process involves the use of solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) to isolate the compound . High-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) are commonly employed to purify and identify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ophiopogon japonicus tubers. The process includes drying the tubers, grinding them into a fine powder, and then using solvent extraction methods to isolate the compound. The extracted compound is further purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ophiopogonin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as halides or amines to replace specific functional groups on the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .
Comparison with Similar Compounds
Ophiopogonin D is unique among similar compounds due to its specific structure and pharmacological activities. Similar compounds include:
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHGNFKBPFJCB-LYLKFOBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317339 | |
Record name | Ophiopogonin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945619-74-9, 65604-80-0 | |
Record name | Ophiopogonin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ophiopogonin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ophiopogonin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 945619-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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